molecular formula C17H16N2O2S2 B5810250 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B5810250
M. Wt: 344.5 g/mol
InChI Key: SDCLFLTWAKZNFS-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is a synthetic chemical hybrid compound designed for research purposes, integrating a benzenesulfonamide moiety with a 5-ethyl-4-phenyl-1,3-thiazole ring. This structure combines two pharmacophores with significant historical importance in drug discovery. Sulfonamides are a class of compounds known for their role as antibacterial agents, primarily functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS) . Thiazole and its derivatives are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and investigated for a wide spectrum of biological activities, including antitumor and antimicrobial properties . The specific substitution pattern of this molecule—featuring an ethyl group at the 5-position and a phenyl ring at the 4-position of the thiazole—suggests potential for enhanced bioactivity and selectivity. Researchers are exploring such thiazole-sulfonamide hybrids for their emergent antibacterial potential against both Gram-positive and Gram-negative bacteria . Furthermore, analogous 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have demonstrated promising in vitro antitumor activity in screening studies across 60 human cancer cell lines, indicating its value in oncology research . This compound is intended for use in biochemical research, high-throughput screening, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-15-16(13-9-5-3-6-10-13)18-17(22-15)19-23(20,21)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCLFLTWAKZNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-ethyl-4-phenyl-2-aminothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

One of the primary applications of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is its antibacterial properties. Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study assessing the antibacterial activity of various derivatives, the following results were observed:

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative8E. coli: 10.5, S. aureus: 8, B. subtilis: 9, S. epidermidis: 6
4-tert-butyl Derivative7.5E. coli: 7, S. aureus: 8
4-isopropyl Derivative7E. coli: 7

These results indicate that compounds with specific substitutions can enhance antibacterial activity significantly .

Antifungal Properties

In addition to antibacterial effects, this compound has shown promise as an antifungal agent. Studies have reported its effectiveness against various fungal strains, suggesting a dual action mechanism that could be beneficial in treating infections caused by both bacteria and fungi.

Cancer Therapeutics

Emerging research indicates that thiazole-based compounds may have anticancer properties. The structural characteristics of this compound allow it to interact with multiple biological targets involved in cancer progression.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its properties can be exploited in developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

  • Core Heterocycle : The thiazole ring is a common feature in sulfonamide derivatives, but substituents vary significantly (Table 1).
  • Sulfonamide Modifications : The benzene ring in the sulfonamide group may carry halogen, nitro, or alkoxy substituents, altering electronic and steric properties.
  • Auxiliary Substituents : Substituents on the thiazole (e.g., ethyl, phenyl, pyridinyl) or additional fused rings (e.g., indole, pyrimidine) modulate biological activity.
Table 1. Structural and Functional Comparison of Selected Sulfonamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide Thiazole 5-ethyl, 4-phenyl Under investigation (structural analog of CDK inhibitors)
5-(2-hydroxy-3,5-diiodobenzylidene amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (SB5) Thiazole-Schiff base Diiodophenol, Schiff base Anticancer (estrogen receptor interaction)
Sulfathiazole (ST) Thiazole 4-aminobenzenesulfonamide Antimicrobial
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide Thiazole 4-nitrophenylsulfonyl, phenoxybenzamide Enzyme inhibition (structural studies)
4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide Thiazole-indole hybrid Indole-derived Schiff base CDK2 inhibition (anticancer)

Anticancer Activity:

  • SB5 : Demonstrated strong binding to estrogen receptors (scoring energy: −9.2 kcal/mol) and inhibited estrogen-dependent breast cancer cell proliferation .
  • Indole-Thiazole Hybrids : Exhibited CDK2 inhibition (IC₅₀: 0.8–2.1 µM) via docking interactions with key residues (Asn132, Lys129) .

Antimicrobial Activity:

  • Sulfathiazole (ST) : Broad-spectrum antibacterial activity, targeting dihydropteroate synthase (DHPS) in folate synthesis .
  • Mn(II) Complex of Thiazole Schiff Base : Showed enhanced antibacterial efficacy (MIC: 12.5 µg/mL against S. aureus) compared to the parent ligand .

Enzyme Inhibition:

  • Nitro Derivatives: Compounds like N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide exhibit inhibitory effects on tyrosine kinases, likely due to electron-withdrawing nitro groups enhancing target affinity .

Physicochemical and Computational Insights

  • Lipophilicity : Ethyl and phenyl groups in this compound increase logP (~3.2 estimated), favoring membrane permeability. In contrast, hydrophilic substituents (e.g., sulfamoyl in sulfathiazole) reduce logP (~0.5) .
  • DFT Studies: Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide) show strong nonlinear optical (NLO) properties, with polarizable electron clouds enhancing drug-receptor interactions .

Biological Activity

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C18H15N3O2S2C_{18}H_{15}N_{3}O_{2}S_{2} and a molecular weight of approximately 373.45 g/mol . The presence of both thiazole and sulfonamide moieties in its structure is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound derivatives. A notable work synthesized various derivatives, including those with thiazole and sulfonamide groups, and tested their efficacy against several bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm)
5a (Isopropyl)8E. coli: 10.5
S. aureus: 8
B. subtilis: 9
S. epidermidis: 6

The compound 5a displayed significant antibacterial activity with a concentration of 3.9 μg/mL inhibiting over 90% of bacterial growth . However, it was noted that some derivatives were inactive against E. coli at lower concentrations due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

Anticancer Potential

In addition to its antibacterial properties, thiazole derivatives have been investigated for their anticancer activity . Research indicates that thiazole-bearing compounds can induce apoptosis in various cancer cell lines. For instance, specific thiazole derivatives were shown to have IC50 values less than those of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A4311.98 ± 1.22

The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, indicating a structure–activity relationship crucial for therapeutic efficacy .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of bacterial DHPS, which is essential for folate synthesis in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial cell division.

Case Studies

One significant study explored the use of this compound derivatives in conjunction with cell penetrating peptides (CPPs). The combination enhanced the antibacterial activity against resistant strains by facilitating better cellular uptake of the drug .

Another case study evaluated the cardiovascular effects of benzenesulfonamides in isolated rat heart models, demonstrating potential impacts on perfusion pressure and coronary resistance . This suggests that beyond antimicrobial effects, these compounds may have implications in cardiovascular health.

Q & A

Q. How can its photocatalytic or coordination chemistry applications be explored?

  • Approaches :
  • Metal Complex Synthesis : React with Ag(I) or Ni(II) salts to form coordination polymers; characterize via XRD and UV-Vis to assess photocatalytic activity (e.g., methylene blue degradation under visible light) .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal structures to predict material stability .

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